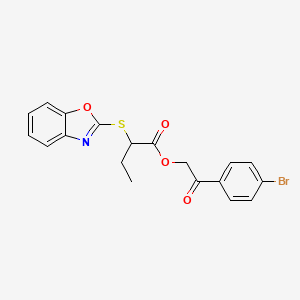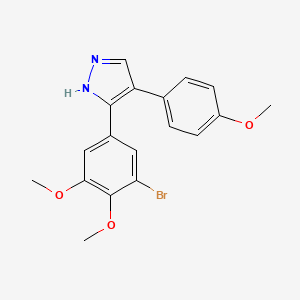![molecular formula C18H11ClF2N4S B11058784 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058784.png)
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-(3,5-DIFLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives
Preparation Methods
The synthesis of 6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-(3,5-DIFLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the triazole and thiadiazole rings, followed by the introduction of the chlorophenyl and difluorobenzyl groups. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various halogenated compounds. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, to introduce different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-(3,5-DIFLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-(3,5-DIFLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazole derivatives with different substituents These compounds share a common core structure but differ in their biological activities and applications due to variations in their substituents
Properties
Molecular Formula |
C18H11ClF2N4S |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11ClF2N4S/c19-13-4-1-11(2-5-13)3-6-17-24-25-16(22-23-18(25)26-17)9-12-7-14(20)10-15(21)8-12/h1-8,10H,9H2/b6-3+ |
InChI Key |
LTTCNRZBOGKENI-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058720.png)
![1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11058721.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11058728.png)
![4-Hydroxy-4-methyl-7-[2-(pyridin-3-yl)piperidin-1-yl]hept-5-yn-2-one](/img/structure/B11058736.png)

![N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11058759.png)
![4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11058761.png)
![3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11058768.png)
![4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro-](/img/structure/B11058770.png)
![N-acetyl-N-[3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11058773.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11058777.png)
![Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11058785.png)
